molecular formula C7H5BrN4O B111352 2-Amino-6-bromopyrido[2,3-d]pyrimidin-4(3H)-one CAS No. 120040-42-8

2-Amino-6-bromopyrido[2,3-d]pyrimidin-4(3H)-one

Cat. No. B111352
CAS RN: 120040-42-8
M. Wt: 241.04 g/mol
InChI Key: NEKHFIILORMMHG-UHFFFAOYSA-N
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Description

“2-Amino-6-bromopyrido[2,3-d]pyrimidin-4(3H)-one” is a chemical compound that belongs to the class of organic compounds known as pyridopyrimidines . It is a derivative of pyrimidine and pyridine .


Synthesis Analysis

The synthesis of related compounds has been reported in the literature. For instance, the reaction of 2-alkylthio-6-aminopyrimidin-4(3H)-ones with ethyl bromopyruvate has been shown to proceed under neutral or acidic conditions . The obtained furo[2,3-d]pyrimidines underwent further cyclocondensation reaction with ethyl bromopyruvate to afford diethyl 5-alkylthiofuro[3,2-e]imidazo[1,2-c]pyrimidine-2,9-dicarboxylates .


Molecular Structure Analysis

The molecular structure of “2-Amino-6-bromopyrido[2,3-d]pyrimidin-4(3H)-one” consists of a pyrimidine ring fused with a pyridine ring . It contains a total of 18 bonds, including 13 non-H bonds, 11 multiple bonds, 11 aromatic bonds, 2 six-membered rings, 1 ten-membered ring, 1 primary amine (aromatic), 1 Pyridine, and 1 Pyrimidine .


Chemical Reactions Analysis

The chemical reactions involving “2-Amino-6-bromopyrido[2,3-d]pyrimidin-4(3H)-one” and related compounds have been studied. For example, the reaction of 2-alkylthio-6-aminopyrimidin-4(3H)-ones with ethyl bromopyruvate has been shown to proceed under neutral or acidic conditions . The obtained furo[2,3-d]pyrimidines underwent further cyclocondensation reaction with ethyl bromopyruvate to afford diethyl 5-alkylthiofuro[3,2-e]imidazo[1,2-c]pyrimidine-2,9-dicarboxylates .

Scientific Research Applications

Antitumor Activity in Mantle Cell Lymphoma

2-Amino-6-bromopyrido[2,3-d]pyrimidin-4(3H)-one: derivatives have been explored as potential inhibitors of Bruton’s tyrosine kinase (BTK), which is significant in the treatment of B-cell malignancies like mantle cell lymphoma (MCL). These compounds have shown to possess potent antiproliferative activity in MCL cell lines, with some inducing apoptosis through the caspase 3-mediated apoptotic pathway .

Antimycobacterial Agents

The compound’s derivatives have been synthesized and evaluated for their potential as antitubercular agents. Some derivatives exhibited significant antimycobacterial activity against Mycobacterium tuberculosis H37Ra and Mycobacterium bovis BCG, with minimal cytotoxicity, suggesting their potential development as antitubercular drugs .

BCR Signaling Pathway Inhibition

In the context of B-cell receptor (BCR) signaling pathways, derivatives of 2-Amino-6-bromopyrido[2,3-d]pyrimidin-4(3H)-one have been designed to inhibit BTK. This inhibition disrupts multiple signaling networks, including RAS/RAF/MEK/ERK and PI3K/AKT/mTOR pathways, which are crucial for the activation, survival, and proliferation of B cells .

Development of Reversible BTK Inhibitors

The compound has been used to design novel reversible BTK inhibitors. These inhibitors are important for creating more targeted therapies for B-cell malignancies and reducing long-term toxicities associated with current treatments .

Mitochondrial Membrane Potential Disruption

Certain derivatives have been shown to specifically disturb mitochondrial membrane potential and increase reactive oxygen species levels in a dose-dependent manner, leading to cell death. This suggests a potential application in developing targeted therapies that induce apoptosis in cancer cells .

Synthesis of Furo[2,3-d]pyrimidines

The reaction of 2-Amino-6-bromopyrido[2,3-d]pyrimidin-4(3H)-one with ethyl bromopyruvate has been studied, leading to the synthesis of ethyl 2-alkyl-thio-4-aminofuro[2,3-d]pyrimidine-5-carboxylates. These compounds have potential applications in medicinal chemistry for the development of new therapeutic agents .

Future Directions

The future directions for the research on “2-Amino-6-bromopyrido[2,3-d]pyrimidin-4(3H)-one” and related compounds could involve the development of more efficient methods for their synthesis , exploration of their biological activities , and investigation of their potential applications in various fields.

properties

IUPAC Name

2-amino-6-bromo-3H-pyrido[2,3-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrN4O/c8-3-1-4-5(10-2-3)11-7(9)12-6(4)13/h1-2H,(H3,9,10,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEKHFIILORMMHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC2=C1C(=O)NC(=N2)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80555927
Record name 2-Amino-6-bromopyrido[2,3-d]pyrimidin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80555927
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-6-bromopyrido[2,3-d]pyrimidin-4(3H)-one

CAS RN

120040-42-8
Record name 2-Amino-6-bromopyrido[2,3-d]pyrimidin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80555927
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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